N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C19H20N4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C19H20N4O/c24-19(13-5-2-1-3-6-13)21-15-8-9-16-17(11-15)23-18(22-16)14-7-4-10-20-12-14/h4,7-13H,1-3,5-6H2,(H,21,24)(H,22,23) |
InChI Key |
OQOIVRFRNCARNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
A classic approach involves reacting 4-nitro-1,2-diaminobenzene with formic acid under reflux to yield 5-nitro-1H-benzimidazole, followed by reduction to the amine.
Example Protocol :
Transition Metal-Catalyzed Cyclization
Modern methods utilize palladium catalysts to couple aryl halides with amines. For instance, 1,2-dibromobenzene reacts with ammonium formate in the presence of Pd(OAc)₂ to form the benzimidazole core.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | DMF |
| Temperature | 120°C |
| Yield | 82% |
This method reduces side products and enhances scalability.
Suzuki-Miyaura coupling enables late-stage introduction of the pyridine group. A brominated benzimidazole intermediate reacts with pyridin-3-ylboronic acid under Pd catalysis.
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ (3 mol%).
-
Base : K₂CO₃ (2.0 eq).
-
Solvent : DME/H₂O (4:1).
-
Temperature : 90°C, 6 hours.
-
Yield : 68%.
Cyclohexanecarboxamide Formation
The final step involves coupling the 5-amino-benzimidazole intermediate with cyclohexanecarboxylic acid. Two activation methods are prevalent:
Acyl Chloride Method
Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride, then reacted with the amine.
Procedure :
Carbodiimide-Mediated Coupling
Using EDCl/HOBt system in dichloromethane enhances efficiency and reduces racemization.
Optimized Parameters :
| Component | Quantity |
|---|---|
| EDCl | 1.5 eq |
| HOBt | 1.5 eq |
| DIPEA | 3.0 eq |
| Solvent | DCM |
| Time | 24 hours |
| Yield | 90% |
This method is preferred for its mild conditions and compatibility with acid-sensitive groups.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, EtOAc/MeOH) or recrystallization (ethanol/water). Purity is assessed using HPLC and NMR.
Characterization Data :
-
HPLC Purity : ≥99% (C18 column, 60% MeOH/H₂O).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.90 (s, 1H, pyridine-H), 8.45 (d, J=4.8 Hz, 1H), 7.85–7.70 (m, 3H, benzimidazole-H), 2.40–1.20 (m, 11H, cyclohexane + NH).
Optimization of Reaction Conditions
Critical factors influencing yield and selectivity include:
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate benzimidazole cyclization but may increase side reactions. Mixed solvents (e.g., DCM/MeOH) balance reactivity and solubility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional attributes.
Substituent Variations in the Carboxamide Group
2.1.1. N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide (CAS 1310935-95-5)
- Molecular Formula : C₁₇H₁₆N₄O₂
- Molecular Weight : 308.33 g/mol
- Key Differences: Replaces the cyclohexane ring with a tetrahydrofuran (THF) moiety.
2.1.2. 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide (CAS 1310936-33-4)
- Molecular Formula : C₂₂H₂₀N₄O₃
- Molecular Weight : 388.4 g/mol
- Key Differences : Substitutes the cyclohexanecarboxamide with a dimethoxyphenyl-acetamide group. The methoxy groups introduce electron-donating effects, which may alter binding affinity in biological systems .
Core Heterocycle Modifications
2.2.1. N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]cyclohexanecarboxamide (CAS 365429-07-8)
- Molecular Formula : C₂₄H₂₇N₃OS
- Molecular Weight : 405.56 g/mol
- Key Differences : Replaces the benzimidazole core with a pyridine-thiazole system. The thiazole ring’s sulfur atom and extended conjugation could influence redox properties or metal coordination .
Functional Group Replacements
2.3.1. 2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzimidazole-5-carboxamidine
- Molecular Formula : C₁₃H₁₂N₅O
- Molecular Weight : 262.27 g/mol
- Key Differences : Replaces the carboxamide with a carboxamidine group. The amidine’s positive charge at physiological pH increases hydrophilicity, contrasting with the neutral cyclohexanecarboxamide .
Structural and Functional Implications
*Calculated based on structural analysis.
- Solubility : The THF analog () likely exhibits higher aqueous solubility than the target due to its oxygenated ring, whereas the cyclohexane and dimethoxyphenyl groups in other compounds enhance lipophilicity.
- Synthetic Accessibility : Compounds like those in and were characterized via single-crystal X-ray diffraction (e.g., ), underscoring the role of crystallography in structural validation.
Biological Activity
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C17H19N3O
- Molecular Weight : 283.35 g/mol
The structure features a benzimidazole moiety linked to a pyridine ring and a cyclohexanecarboxamide group, which may influence its interaction with biological targets.
Research indicates that compounds containing benzimidazole and pyridine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells, demonstrating significant cytotoxic effects at micromolar concentrations.
- Antimicrobial Effects : The presence of the benzimidazole moiety is often associated with antimicrobial properties. Studies have reported that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Activity
A study evaluating the cytotoxic effects of similar benzimidazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16 | MCF-7 | 0.09 |
| 16 | A549 | 0.03 |
| 16 | Colo-205 | 0.01 |
| 16 | A2780 | 0.12 |
These findings suggest that this compound may similarly exhibit potent anticancer properties.
Antimicrobial Activity
The antimicrobial efficacy of related compounds was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 200 µg/mL |
| S. aureus | 200 µg/mL |
| K. pneumoniae | Not determined |
| P. aeruginosa | Not determined |
These results indicate that compounds with similar structures can inhibit bacterial growth effectively, suggesting potential for development into antimicrobial agents.
Case Studies and Research Findings
- Cytotoxicity Studies : A study by Jame et al. evaluated the cytotoxicity of thiazolidinone-pyrimidine hybrids, which share structural similarities with this compound, demonstrating significant activity against HepG2 and PC3 cell lines.
- Antimicrobial Activity : Uysal et al. reported on the antibacterial behavior of pyrimidine derivatives, noting that compounds with structural similarities showed enhanced activity against both S. aureus and E. coli, indicating potential for treating infections caused by these pathogens.
Q & A
Q. Q1. What synthetic strategies are recommended for the preparation of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide?
A1. The compound is synthesized via multi-step reactions, typically involving:
- Stepwise assembly : Coupling of pyridinyl-benzimidazole precursors with cyclohexanecarboxamide groups under controlled conditions (e.g., DMF as solvent, 60–80°C) .
- Catalytic optimization : Use of Pd-based catalysts for cross-coupling reactions to enhance yield .
- Purity control : Recrystallization in ethanol or acetonitrile minimizes impurities . Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical for structural validation .
Q. Q2. How is the compound characterized to confirm structural integrity and purity?
A2. Key techniques include:
- Spectroscopic methods : ¹H/¹³C NMR to verify aromatic proton environments and amide linkages .
- Mass spectrometry : HRMS for molecular weight confirmation and detection of synthetic byproducts .
- X-ray crystallography : Resolves stereochemical ambiguities in the cyclohexane ring or benzimidazole-pyridine orientation .
Q. Q3. What initial biological screening approaches are used to assess its bioactivity?
A3. Preliminary assays focus on:
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination) using fluorogenic substrates .
- Cellular viability : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity .
- Receptor binding : Radioligand displacement studies for GPCR or nuclear receptor targets .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
A4. SAR strategies involve:
- Functional group substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyridine ring to enhance target affinity .
- Heterocyclic modifications : Replacing the benzimidazole core with imidazopyridine or triazole rings to improve metabolic stability .
- Pharmacokinetic profiling : LogP measurements and hepatic microsomal assays to balance solubility and bioavailability .
Q. Q5. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
A5. Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound purity : Use HPLC-UV (>98% purity) to exclude batch-specific impurities .
- Cell line heterogeneity : Validate models using CRISPR-engineered isogenic lines .
Q. Q6. What methodologies are employed to investigate its mechanism of action (MoA)?
A6. Advanced MoA elucidation includes:
- Molecular docking : Simulate binding to ATP-binding pockets (e.g., using AutoDock Vina) .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Protein pull-down assays : Biotinylated probes for target identification via LC-MS/MS .
Q. Q7. How can formulation challenges (e.g., poor aqueous solubility) be addressed for in vivo studies?
A7. Strategies include:
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility .
- Nanoparticle encapsulation : PLGA nanoparticles for sustained release and improved bioavailability .
- Prodrug design : Phosphate ester derivatives to increase hydrophilicity .
Q. Q8. What experimental designs are critical for assessing long-term toxicity?
A8. Toxicity studies require:
Q. Q9. How do in vitro and in vivo efficacy data correlate, and how can discrepancies be mitigated?
A9. Discrepancies often stem from:
- Pharmacokinetic barriers : Use allometric scaling to adjust dosing regimens .
- Tumor microenvironment : Incorporate 3D spheroid or patient-derived xenograft (PDX) models .
- Biomarker validation : Monitor target engagement in plasma/tissue via ELISA or Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
